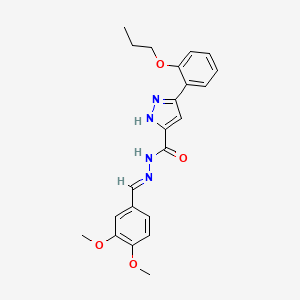

N'-(3,4-Dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(3,4-Dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at position 3 with a 2-propoxyphenyl group and at position 5 with a hydrazide moiety. The hydrazide is further functionalized with a 3,4-dimethoxybenzylidene group. This compound belongs to the N-acylhydrazone (NAH) class, known for their conformational flexibility and ability to form hydrogen bonds, making them pharmacologically relevant . Its synthesis typically involves condensation of a pyrazole-carbohydrazide intermediate with 3,4-dimethoxybenzaldehyde under reflux conditions in ethanol or similar solvents .

Propriétés

Numéro CAS |

303107-87-1 |

|---|---|

Formule moléculaire |

C22H24N4O4 |

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-propoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H24N4O4/c1-4-11-30-19-8-6-5-7-16(19)17-13-18(25-24-17)22(27)26-23-14-15-9-10-20(28-2)21(12-15)29-3/h5-10,12-14H,4,11H2,1-3H3,(H,24,25)(H,26,27)/b23-14+ |

Clé InChI |

WUKYFXSQACKAML-OEAKJJBVSA-N |

SMILES isomérique |

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |

SMILES canonique |

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |

Origine du produit |

United States |

Activité Biologique

N'-(3,4-Dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and research findings.

Synthesis

The synthesis of N'-(3,4-dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the imine linkage.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties . For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and S. aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

N'-(3,4-Dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has been evaluated for its anti-inflammatory activity . In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages . This effect is believed to be mediated through inhibition of NF-kB signaling pathways.

Anticancer Properties

The compound has shown potential anticancer activity in various cancer cell lines. In particular, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways . The structure-activity relationship (SAR) suggests that modifications to the hydrazone moiety can enhance its potency against different cancer types.

The biological activities of N'-(3,4-dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as urease and COX-2, which are involved in inflammatory processes .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, preventing proliferation .

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, leading to oxidative stress and subsequent cell death in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

- A study conducted on in vivo models demonstrated significant tumor reduction when treated with N'-(3,4-dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide compared to control groups .

- Another investigation assessed its effects on inflammatory bowel disease models, showing a marked decrease in disease activity index scores among treated subjects .

Data Summary

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. N'-(3,4-Dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its ability to inhibit tumor cell proliferation. A study demonstrated that this compound could induce apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines, thereby potentially offering therapeutic benefits for diseases characterized by chronic inflammation .

Materials Science

Synthesis of Novel Materials

The unique structure of N'-(3,4-Dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide allows it to be used as a precursor for synthesizing novel materials. Researchers have explored its use in creating polymer composites with enhanced thermal and mechanical properties. For instance, incorporating this compound into polymer matrices has been shown to improve their thermal stability and mechanical strength .

Nonlinear Optics

Optical Limiting Applications

The compound has been investigated for its nonlinear optical properties, making it suitable for applications in optical limiting devices. These devices are essential for protecting sensitive optical equipment from damage caused by high-intensity light sources. Studies using Z-scan techniques have revealed that this compound exhibits significant nonlinear absorption coefficients, indicating its potential utility in optical limiting applications .

Fluorescence Imaging

Furthermore, the photophysical properties of N'-(3,4-Dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide suggest its applicability in fluorescence imaging. The compound's ability to absorb and emit light at specific wavelengths can be harnessed for imaging biological systems, aiding in the visualization of cellular processes .

Case Studies

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Pharmacological Implications

The pharmacological profile of NAH derivatives is highly dependent on substituents on both the pyrazole ring and the benzylidene moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Key Observations :

Spectral and Crystallographic Characterization

- IR Spectroscopy : The target compound’s hydrazide C=O stretch is observed near 1650–1680 cm⁻¹, consistent with analogs like N'-(3,4-dimethoxybenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (5b) .

- X-ray Diffraction : Derivatives such as E-DPPC and (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibit planar hydrazone moieties stabilized by intramolecular hydrogen bonds (N–H···O=C), a feature likely shared by the target compound.

- DFT Studies : Computational analyses of analogs reveal that electron-donating methoxy groups lower the energy gap between HOMO and LUMO, enhancing reactivity .

Q & A

Q. What are the standard synthetic routes for preparing N'-(3,4-Dimethoxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting 3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic conditions (e.g., glacial acetic acid or catalytic HCl). Purity optimization includes recrystallization from ethanol or methanol and monitoring via TLC. Characterization relies on FT-IR (C=O stretch ~1640 cm⁻¹, N-H stretch ~3200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure of this compound?

SC-XRD analysis involves growing high-quality crystals via slow evaporation (e.g., in DMSO/ethanol). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods (e.g., SHELXT) and refinement with SHELXL. Key parameters include R-factor (<5%), anisotropic displacement ellipsoids, and hydrogen bonding networks. Software like WinGX and ORTEP visualize molecular geometry and packing .

Q. What spectroscopic methods are critical for characterizing electronic and vibrational properties?

- FT-IR : Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-O-C ether bands ~1250 cm⁻¹).

- UV-Vis : Analyzes π→π* transitions in the aromatic and hydrazone moieties (λmax ~280–320 nm).

- NMR : Confirms regiochemistry (e.g., pyrazole C-3 vs. C-5 substitution patterns via coupling constants). Discrepancies between experimental and theoretical (DFT) vibrational modes require scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G**) .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions between experimental and theoretical vibrational spectra?

DFT studies (e.g., B3LYP/6-311++G(d,p)) compute harmonic vibrational frequencies, which are compared to experimental FT-IR/Raman data. Scaling factors adjust for anharmonicity. For example, discrepancies in C=N stretching frequencies may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) or periodic boundary conditions in simulations .

Q. What strategies are used to analyze the compound’s electronic structure and reactivity for structure-activity relationship (SAR) studies?

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (ΔE ~4–5 eV) predict charge transfer and redox behavior.

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic/electrophilic sites (e.g., hydrazide oxygen as a nucleophile).

- NBO Analysis : Quantifies hyperconjugation (e.g., LP(O)→σ*(N-N) stabilization). These insights guide functionalization (e.g., introducing electron-withdrawing groups to modulate bioactivity) .

Q. How can molecular docking elucidate potential biological targets for this compound?

Docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like cyclooxygenase-2 (COX-2) or α-glucosidase. The hydrazone moiety often interacts via hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), while methoxy groups enhance hydrophobic interactions. MD simulations (100 ns) validate binding stability by calculating RMSD/RMSF values .

Q. What crystallographic challenges arise when refining structures with disorder or twinning?

For disordered propoxyphenyl or methoxy groups, SHELXL’s PART/SUMP instructions partition occupancy. Twinned data (e.g., merohedral twinning) require HKLF5 format and BASF parameter refinement. RIGU restraints maintain reasonable geometry during refinement .

Data Contradiction & Analytical Challenges

Q. How should researchers address inconsistencies between SC-XRD bond lengths and DFT-optimized geometries?

SC-XRD measures solid-state (experimental) bond lengths, while DFT models isolated molecules. Differences >0.02 Å may arise from crystal packing forces (e.g., van der Waals interactions). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts and correlate with geometric deviations .

Q. Why might antimicrobial assay results vary across studies, and how can experimental design mitigate this?

Variability stems from differences in microbial strains, solvent (DMSO vs. water), and concentration ranges (MIC values). Standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and perform dose-response curves (IC50 calculations) .

Methodological Tables

Q. Table 1: Key Characterization Techniques

Q. Table 2: Common Synthetic Byproducts & Solutions

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Schiff base hydrolysis | Moisture during condensation | Use anhydrous solvents (e.g., dry EtOH) |

| Diastereomer formation | Poor steric control | Optimize reaction temperature (0–5°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.